molecular formula C12H21F2NO2 B3285689 (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester CAS No. 809273-64-1

(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester

Cat. No.: B3285689
CAS No.: 809273-64-1
M. Wt: 249.3 g/mol
InChI Key: DJCMTZUQWODNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester is a chemical building block of high value in medicinal chemistry and drug discovery research. This compound features a tert-butyloxycarbonyl (Boc) protected primary amine, which serves as a versatile intermediate for the synthesis of more complex molecules. The Boc group is a cornerstone of synthetic organic chemistry, known for its stability under basic conditions and its ease of removal under mild acidic conditions . The deprotection mechanism involves acid-catalyzed cleavage, resulting in the loss of the tert-butyl cation and subsequent decarboxylation to liberate the free amine, (4,4-difluorocyclohexyl)methanamine, as a salt . The 4,4-difluorocyclohexyl scaffold is a privileged structure in drug design, often used to influence the conformation, metabolic stability, and physicochemical properties of lead compounds. The presence of the geminal difluoro group can enhance membrane permeability and improve pharmacokinetic profiles. This makes the compound a critical precursor for researchers developing novel therapeutic agents, particularly in programs targeting central nervous system (CNS) disorders and G-protein-coupled receptors (GPCRs). As a Boc-protected amine, it allows for selective reactions at other molecular sites before the amine is deprotected and further functionalized. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(4,4-difluorocyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)15-8-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCMTZUQWODNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester typically involves the reaction of 4,4-difluorocyclohexylmethanol with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbamate ester group, potentially converting it to an amine.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylmethylamine derivatives.

    Substitution: Formation of substituted cyclohexylmethyl carbamates.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to (4,4-difluorocyclohexylmethyl)carbamic acid tert-butyl ester exhibit antioxidant properties. These compounds can scavenge free radicals, potentially mitigating oxidative stress-related diseases such as neurodegenerative disorders and cancer.

Anticancer Properties

Studies have shown that derivatives of carbamic acids can induce cytotoxic effects on various cancer cell lines. The mechanisms include apoptosis induction and inhibition of cell proliferation. This compound may share these properties, making it a candidate for further investigation in cancer therapeutics.

Mu Opioid Receptor Antagonism

Patented research highlights the potential of this compound as a mu opioid receptor antagonist. This activity could be beneficial in treating conditions like opioid-induced bowel dysfunction (OBD) by selectively blocking undesirable gastrointestinal side effects without affecting central analgesic effects .

Application Mechanism Potential Benefits
Antioxidant ActivityScavenging free radicalsPrevents oxidative stress-related diseases
Anticancer PropertiesInduces apoptosis in cancer cellsPotential treatment for various cancers
Mu Opioid Receptor AntagonismBlocks mu opioid receptorsReduces side effects of opioids on GI motility

Synthesis Routes

The synthesis of this compound typically involves reactions where the carbamate group is formed through the reaction of a suitable amine with a carbonyl compound under basic or acidic conditions. Understanding these synthetic pathways is crucial for developing new derivatives with enhanced properties.

Mechanistic Studies

As a research tool, this compound can be utilized to study biological systems and interactions at the molecular level. Its unique structure allows researchers to investigate the influence of fluorination on biological activity and chemical reactivity .

Therapeutic Investigations

Several studies have focused on the therapeutic potential of this compound in preclinical models. For instance, investigations into its anticancer properties revealed significant cytotoxicity against specific cancer cell lines, suggesting its potential as a lead compound for drug development.

Mechanistic Research

Research exploring the mu opioid receptor antagonism demonstrated that compounds like this compound could effectively modulate receptor activity in vitro and in vivo, paving the way for new treatments for OBD .

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance its binding affinity and selectivity, potentially leading to more effective biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares “(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester” with analogous carbamic acid tert-butyl esters, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight Substituents XLogP3 Hydrogen Bond Acceptors Reference
This compound C₁₂H₂₁F₂NO₂ 261.30* 4,4-difluorocyclohexylmethyl ~3.2† 3 N/A (Target)
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester C₁₅H₂₇ClN₂O₃ 318.84 Chloro-acetyl-ethyl-amino 2.7 3
(4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester C₁₁H₁₃ClFNO₂ 245.68 4-chloro-2-fluoro-phenyl ~2.8† 3
[4-(4-oxo-cyclohexyl)-phenyl]-carbamic acid tert-butyl ester C₁₇H₂₃NO₃ 289.37 4-oxocyclohexylphenyl ~3.1† 3
(4-Formylcyclohexyl)-carbamic acid tert-butyl ester C₁₂H₂₁NO₃ 227.30 4-formylcyclohexyl ~1.5† 3

*Estimated molecular weight based on formula.
†Predicted XLogP3 values based on substituent contributions.

Key Observations:

Substituent Effects on Lipophilicity (XLogP3): The difluorocyclohexylmethyl derivative (target compound) exhibits higher lipophilicity (XLogP3 ~3.2) compared to the formyl-substituted analog (XLogP3 ~1.5) due to the electron-withdrawing nature of fluorine atoms enhancing hydrophobic interactions . The chloro-acetyl-ethyl-amino analog (XLogP3 2.7) has moderate lipophilicity, influenced by the polar chloro and amide groups .

Stability and Reactivity

  • Fluorine Substituents: The 4,4-difluoro substitution in the target compound confers resistance to oxidative degradation compared to non-fluorinated analogs like the 4-oxocyclohexylphenyl derivative .
  • Boc Group Stability: All analogs share the acid-labile Boc group, which is cleaved under acidic conditions (e.g., trifluoroacetic acid) to release the free amine .

Research Findings and Trends

Biological Activity: While none of the referenced analogs exhibit estrogenic activity (e.g., daidzein derivatives in ), their utility lies in their role as synthetic intermediates rather than direct therapeutic agents . The difluorocyclohexylmethyl derivative’s stability and lipophilicity make it preferable for in vivo applications compared to polar analogs like the formyl-substituted compound .

Industrial Relevance: The chloro-fluoro-phenyl analog () is employed in antimicrobial research, though widespread antibiotic resistance (as noted in ) limits its direct therapeutic use .

Biological Activity

(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a cyclohexane ring with two fluorine substituents at the 4-position, linked to a tert-butyl ester group. This configuration enhances the compound's stability and reactivity, making it suitable for various applications in drug discovery and development.

Compound Name Structure Characteristics Unique Features
This compoundCyclohexane ring with carbamate group and fluorine atomsEnhanced binding affinity due to fluorination
Cyclohexyl carbamateCyclohexane ring with a carbamate groupSimpler structure without fluorination
4-Fluorophenyl carbamatePhenyl ring substituted with a fluorine atomAromatic nature may enhance bioactivity
N,N-DimethylcyclohexylcarbamateDimethyl substitution on nitrogenIncreased lipophilicity may affect absorption

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, potentially leading to increased efficacy in therapeutic applications. The compound may exert its effects through pathways that involve:

  • Inhibition of Enzyme Activity: By binding to active sites of enzymes, it may prevent substrate access.
  • Modulation of Receptor Signaling: It could influence receptor-mediated pathways, altering cellular responses.

Antioxidant Activity

Research indicates that many carbamates exhibit antioxidant properties , which are beneficial in preventing oxidative stress-related diseases. The ability to scavenge free radicals contributes to cellular protection and could be leveraged in therapeutic contexts.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably:

  • Cytotoxic Effects: Derivatives have shown cytotoxicity against different cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
  • Specific Cell Line Studies: In vitro studies have demonstrated that compounds similar to this compound effectively suppress the growth of breast cancer cell lines (e.g., MCF-7, SK-BR-3) while exhibiting lower toxicity towards nonmalignant cells (e.g., MCF-10A) .

Case Studies

  • Breast Cancer Research:
    A study evaluated the effects of various carbamate derivatives on breast cancer cell lines. Compounds similar to this compound were found to inhibit cell growth effectively but were less potent than established drugs like tamoxifen .
  • Pharmacokinetic Studies:
    Pharmacokinetic evaluations revealed that related compounds exhibited moderate brain exposure and favorable tissue distribution profiles, indicating potential for central nervous system targeting .

Q & A

Q. What steps mitigate batch-to-batch variability in large-scale synthesis?

  • Implement process analytical technology (PAT) for real-time monitoring. A patent method for a similar carbamate achieved >95% purity by optimizing column chromatography (silica gel, hexane/EtOAc gradient) and fractional crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.